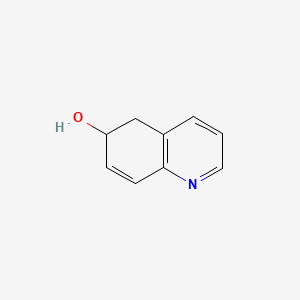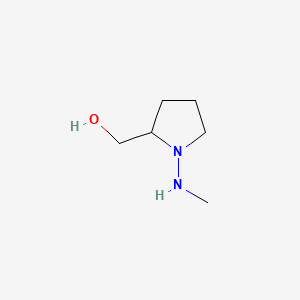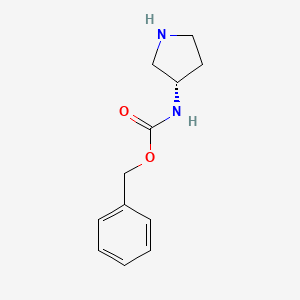![molecular formula C9H11FN2O6 B576143 5-Fluorouridine-[6-3H] CAS No. 179383-02-9](/img/structure/B576143.png)
5-Fluorouridine-[6-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorouridine, also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine, is a solid compound . It belongs to the pyrimidine nucleosides and analogues, which are compounds comprising a pyrimidine base attached to a sugar . It is known to target uridine phosphorylase . It is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs .
Synthesis Analysis
The synthesis of 5-Fluorouridine involves complex biochemical processes. The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .Molecular Structure Analysis
The molecular structure of 5-Fluorouridine comprises a pyrimidine base attached to a sugar . The molecular weight is 262.19 g/mol . The chemical formula is C9H11FN2O6 .Chemical Reactions Analysis
5-Fluorouridine undergoes various chemical reactions in biological systems. It is converted intracellularly to several active metabolites . The chemical interactions of 2′-deoxyribose radical with uracil and 5-FU radicals to form 2′-deoxyuridine and 2′-deoxy-5-fluorouridine show that the difference in stabilization energies, ΔE, for their formation are quite low which facilitates the exchange reactions in DNA structure .Physical And Chemical Properties Analysis
5-Fluorouridine is a solid . It has a molecular weight of 262.19 g/mol and a chemical formula of C9H11FN2O6 .Applications De Recherche Scientifique
Cancer Chemotherapy and Drug Metabolism : 5-Fluorouridine and its derivatives, such as 5'-deoxy-5-fluorouridine (5'-dFUR), have been extensively studied for their roles in cancer chemotherapy. 5'-dFUR is a prodrug of 5-fluorouracil (5-FU) and is activated by enzymes abundant in tumors and some normal tissues. It has been investigated for oral administration in anticancer treatments (J. Au, 1987).
Pharmacokinetic Studies : Studies have explored the absorption, disposition, and systemic availability of orally administered 5'-dFUR in animal models. For instance, a study in rats showed that the oral bioavailability of 5'-dFUR was 63.4%, and a significant fraction of the dose was metabolized to 5-FU during the first pass (J. Au, 1987). Additionally, methods have been developed for the simultaneous determination of 5'-dFUR, 5-FU, and its metabolites in human plasma using techniques like liquid chromatography and gas chromatography-mass spectrometry (C. Zambonin et al., 1996).
Enhancement of Antitumor Effects : Studies also focus on the biochemical modulation of 5-FU to improve therapeutic efficacy. For example, the inhibition of dihydropyrimidine dehydrogenase, which catalyzes the catabolism of 5-FU, leads to an increased accumulation of 5-fluorouridine mono-, di-, and triphosphates in both normal and tumor tissues, enhancing the antitumor effect (E. Adams et al., 1999).
Therapeutic Index in Treatment : 5'-dFUR has been shown to possess a higher therapeutic index in experimental tumors compared to other fluoropyrimidines, making it a significant subject of research for developing more effective cancer treatments (J. Sommadossi et al., 1983).
Metabolic Pathway Analysis : The metabolic pathway of 5'-dFUR, analogous to that of 5-FU, has been studied using techniques like nuclear magnetic resonance spectrometry. This includes identifying major metabolites and understanding their role in the drug's therapeutic and toxic effects (M. Malet-Martino et al., 1986).
Mécanisme D'action
5-Fluorouridine is known to target uridine phosphorylase . It works by inhibiting essential biosynthetic processes, or by being incorporated into macromolecules, such as DNA and RNA, and inhibiting their normal function . It also inhibits the processing of pre-rRNA into mature rRNA, disrupts post-transcriptional modification of tRNAs and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA .
Orientations Futures
Over the past 20 years, increased understanding of the mechanism of action of 5-FU has led to the development of strategies that increase its anticancer activity . Emerging technologies, such as DNA microarray profiling, have the potential to identify novel genes that are involved in mediating resistance to 5-FU . These target genes might prove to be therapeutically valuable as new targets for chemotherapy, or as predictive biomarkers of response to 5-FU-based chemotherapy .
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-tritiopyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i1T |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-CZGNNSRDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

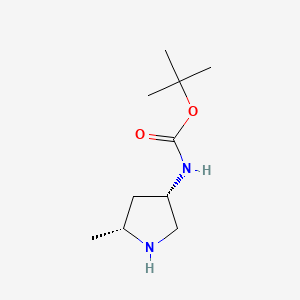

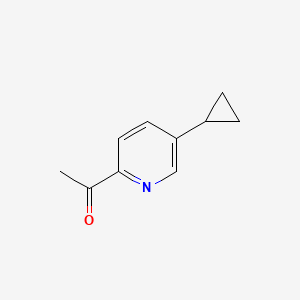
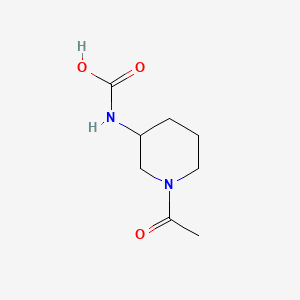
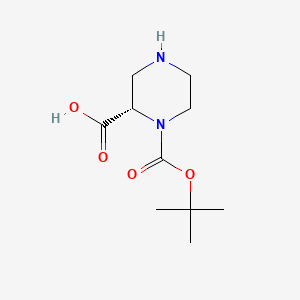
![Methyl (1,4-diazabicyclo[2.2.2]octan-2-yl)acetate](/img/structure/B576071.png)
![4,5-Dimethyl-4,5-dihydropyrazolo[3,4-d][1,2,3]triazol-6(1H)-one](/img/structure/B576072.png)
